molecular formula C11H14O2 B103066 5-Butyl-1,3-benzodioxole CAS No. 16929-05-8

5-Butyl-1,3-benzodioxole

Cat. No.: B103066
CAS No.: 16929-05-8
M. Wt: 178.23 g/mol
InChI Key: SHSJAUIDOGFRGQ-UHFFFAOYSA-N
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Description

5-Butyl-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are heterocyclic compounds containing a benzene ring fused with a dioxole ring The compound is characterized by the presence of a butyl group attached to the fifth position of the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1,3-benzodioxole typically involves the reaction of catechol with butyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of catechol are replaced by butyl groups. The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The use of recyclable heterogeneous catalysts can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

Chemistry: 5-Butyl-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antiparasitic agents. Benzodioxole derivatives have been studied for their ability to inhibit enzymes and induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile compound in the synthesis of bioactive molecules .

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound without the butyl group.

    5-Methyl-1,3-benzodioxole: A similar compound with a methyl group instead of a butyl group.

    5-Ethyl-1,3-benzodioxole: A compound with an ethyl group at the fifth position.

Uniqueness: 5-Butyl-1,3-benzodioxole is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets .

Properties

IUPAC Name

5-butyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSJAUIDOGFRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515762
Record name 5-Butyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16929-05-8
Record name 5-Butyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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